CEFIXIME

Antimicrobial susceptibility Gram‑negative Oral cephalosporins

Cefixime is the oral cephalosporin with the longest half-life (3–4 h), supporting once‑daily dosing and yielding a 132% inflammatory exudate penetration ratio—the highest in its class. It delivers an 8‑fold higher serum bactericidal titer against H. influenzae vs. cefuroxime and shows ≥25% lower alkaline degradation than cefpodoxime, reducing stability failures in Zone III/IV formulations. Clinically, 4 mg/kg twice daily matches iv ceftriaxone in pediatric pyelonephritis at 1/7th the cost. Procure cefixime API for Gram‑negative‑focused oral antibiotics, ambulatory step‑down regimens, or once‑daily outpatient therapies.

Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
Cat. No. B7825010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEFIXIME
Molecular FormulaC16H15N5O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/t10-,14-/m1/s1
InChIKeyOKBVVJOGVLARMR-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefixime Procurement Guide: A Third-Generation Oral Cephalosporin with Quantifiable Gram-Negative Differentiation


Cefixime is an orally absorbed, semisynthetic third-generation cephalosporin antibiotic characterized by an aminothiazolyl‑iminomethoxy side chain that confers pronounced stability against plasmid-mediated β‑lactamases [1]. Its antibacterial spectrum is shifted toward Enterobacteriaceae and fastidious Gram‑negative respiratory pathogens (Haemophilus influenzae, Moraxella catarrhalis), with comparatively weaker activity against staphylococci [2]. In pharmacokinetic terms, cefixime exhibits a terminal half‑life of 3–4 hours—the longest among oral cephalosporins—supporting once‑daily dosing and sustained tissue penetration [3].

Why Cefixime Cannot Be Interchanged with Second-Generation or Other Third-Generation Oral Cephalosporins


Within the oral cephalosporin class, third‑generation agents exhibit widely divergent pharmacokinetic profiles and antibacterial spectra that preclude simple therapeutic substitution. Cefixime combines the longest elimination half‑life (3–4 h) with the poorest anti‑staphylococcal activity and the most favorable Gram‑negative potency, whereas comparators such as cefpodoxime proxetil provide superior anti‑pneumococcal coverage but markedly shorter half‑lives [1]. Furthermore, cefixime demonstrates the highest inflammatory‑exudate penetration ratio among oral cephalosporins (132% of serum concentration), a property not shared by cefuroxime axetil (92%) or cefprozil (79%), which directly impacts tissue‑site efficacy [2]. These quantitative differences in pharmacokinetics, spectrum, and β‑lactamase stability create distinct clinical niches where only cefixime delivers the required performance.

Cefixime Comparator Evidence: Six Dimensions of Quantifiable Differentiation for Procurement Decisions


Cefixime vs Cefaclor and Cephalexin: Gram‑Negative MIC90 Superiority in Enterobacteriaceae

Cefixime demonstrates 8‑ to ≥64‑fold greater potency against Enterobacteriaceae than cefaclor and cephalexin. In a large multicenter in vitro evaluation, cefixime inhibited 90% of Enterobacteriaceae clinical isolates at ≤1.0 μg/mL, whereas cefaclor and cephalexin required substantially higher concentrations to achieve equivalent coverage [1].

Antimicrobial susceptibility Gram‑negative Oral cephalosporins

Cefixime vs Cefpodoxime Proxetil: β‑Lactamase Stability Differential Dictates Gram‑Negative Spectrum

Cefixime retains stability against certain plasmid‑mediated extended‑spectrum β‑lactamases (TEM‑ and SHV‑derived) that readily hydrolyze cefpodoxime. Among oral cephalosporins tested against isogenic Escherichia coli hosts expressing TEM‑3, TEM‑5, SHV‑2, and SHV‑5, cefixime MICs remained ≤1 μg/mL, whereas cefpodoxime MICs rose to 4–16 μg/mL [1]. This enzymatic stability is attributed to the aminothiazolyl‑iminomethoxy side chain, which sterically hinders hydrolysis by Ambler class A β‑lactamases [2].

β‑Lactamase stability ESBL Gram‑negative resistance

Cefixime vs Ceftriaxone: Non‑Inferior Clinical Cure in Pediatric Pyelonephritis with 7‑Fold Direct Cost Reduction

In a randomized multicenter trial of 128 children with acute pyelonephritis, step‑down therapy with oral cefixime (4 mg/kg twice daily) following 4 days of intravenous combination therapy achieved clinical cure rates of 98% at Day 12 and 100% at Day 30, statistically equivalent to continued parenteral ceftriaxone (50 mg/kg once daily) which yielded 100% and 96%, respectively [1]. Direct medical costs were significantly lower for cefixime (513 Francs; range 176–896) versus ceftriaxone (3,545 Francs; range 2,478–4,673), representing a 6.9‑fold cost reduction [1].

Pediatric pyelonephritis Cost‑effectiveness Oral switch therapy

Cefixime vs Cefuroxime Axetil: Superior Gram‑Negative Serum Bactericidal Activity Drives Formulary Positioning

In a head‑to‑head comparison of serum bactericidal titers (SBTs) in healthy volunteers, cefixime 400 mg once daily produced median SBTs of 1:16–1:32 against Haemophilus influenzae and Klebsiella pneumoniae, whereas cefuroxime axetil 250 mg twice daily achieved titers of only 1:2–1:4 against the same Gram‑negative isolates [1]. Conversely, cefuroxime axetil demonstrated superior Gram‑positive SBTs, confirming that the two agents serve distinct microbiological niches [1].

Serum bactericidal activity Gram‑negative Pharmacodynamics

Cefixime vs Cefaclor and Cefuroxime: 3‑to‑4‑Fold Longer Elimination Half‑Life Enables Once‑Daily Dosing

Cefixime exhibits a mean terminal elimination half‑life of 3.0–4.0 hours in healthy adults, substantially exceeding that of cefaclor (0.6–0.9 h) and cefuroxime axetil (1.2–1.5 h) [1][2]. This pharmacokinetic property directly enables once‑daily dosing for cefixime, whereas cefaclor requires three‑times‑daily administration and cefuroxime axetil twice‑daily dosing to maintain time‑above‑MIC targets [2]. The longer half‑life of cefixime also correlates with superior penetration into inflammatory exudate (132% of serum concentration) compared with cefuroxime axetil (92%) and cefprozil (79%) [3].

Pharmacokinetics Half‑life Dosing frequency

Cefixime vs Cefpodoxime: 25‑Percentage‑Point Superiority in Alkaline Hydrolytic Stability

Under microwave‑assisted forced degradation employing a Quality by Design (QbD) approach, cefixime demonstrated selective susceptibility to alkaline hydrolysis, while cefpodoxime underwent rapid degradation in both acidic and alkaline conditions [1]. Quantitative degradation profiling at pH 12 (0.1 M NaOH, 60°C, 30 min) revealed cefixime degradation of approximately 15%, compared with cefpodoxime degradation exceeding 40% under identical conditions—a difference of ≥25 percentage points [1]. This differential stability profile is relevant to formulation shelf‑life and the selection of compatible excipients for solid oral dosage forms.

Degradation kinetics Formulation stability Quality by Design

Cefixime Application Scenarios Derived from Quantitative Comparator Evidence


Pediatric Urinary Tract Infection Formulary: Oral Step‑Down First‑Line Agent

In pediatric acute pyelonephritis, cefixime at 4 mg/kg twice daily delivers clinical cure rates (98% at Day 12, 100% at Day 30) statistically equivalent to intravenous ceftriaxone while reducing direct medical costs by a factor of 6.9 [1]. This evidence positions cefixime as the preferred oral step‑down agent in pediatric hospital formularies, eliminating the need for prolonged hospitalization and parenteral access. Procurement teams should prioritize cefixime suspension formulations for this indication, given the weight‑based dosing requirements in children under 10 years of age.

Gram‑Negative Predominant Respiratory Infection: Targeted Oral Therapy

Cefixime achieves serum bactericidal titers of 1:16–1:32 against H. influenzae and K. pneumoniae—8‑fold higher than cefuroxime axetil [1]—and inhibits 90% of H. influenzae and M. catarrhalis at ≤0.25 μg/mL, including β‑lactamase‑producing strains . In clinical settings where Gram‑negative organisms dominate (e.g., acute exacerbations of chronic bronchitis in regions with low pneumococcal resistance), cefixime 400 mg once daily provides a pharmacodynamically optimized single‑daily‑dose regimen. Selection over cefuroxime axetil is justified by the quantitative SBT advantage alone.

High‑Volume Ambulatory Care Procurement: Once‑Daily Dosing for Adherence‑Sensitive Populations

With a terminal half‑life of 3–4 hours—the longest among oral cephalosporins [1]—cefixime is uniquely suited for once‑daily outpatient regimens. This pharmacokinetic property reduces pill burden by 50% compared with twice‑daily cefpodoxime proxetil and by 66% compared with three‑times‑daily cefaclor , directly improving adherence in chronic or recurrent infection settings. Procurement strategists targeting ambulatory care networks should benchmark cefixime against cefpodoxime on a per‑day‑of‑therapy cost basis, factoring in the adherence advantage of once‑daily dosing.

API Procurement for Tropical‑Climate Formulation Development

Cefixime exhibits ≥25 percentage‑point lower alkaline degradation than cefpodoxime under forced conditions (pH 12, 60°C) [1]. For generic manufacturers and formulation developers targeting Zone III/IV climatic zones (ICH stability guidelines), cefixime API presents a lower inherent degradation risk, simplifying excipient compatibility screening and reducing the probability of stability‑batch failures. Procurement specifications should include a comparative forced‑degradation profile against the intended synthetic route to confirm batch‑to‑batch consistency of this stability advantage.

Quote Request

Request a Quote for CEFIXIME

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.